L-Tyrosine-17O

NMR spectroscopy Isotope labeling Structural biology

Standard unlabeled L-tyrosine is NMR-silent at the oxygen site, preventing direct interrogation of phenolic hydrogen bonding or radical intermediates. L-Tyrosine-17O solves this with nuclear spin I=5/2. • **Solid-State NMR**: 60 ppm chemical shift change upon deprotonation (6× larger than ¹³C) for unambiguous ionization state assignment. • **Radical Mapping**: Hyperfine coupling constant 0.26 ± 0.01 mT at O4′ for tyrosyl radical spin density. • **Quantitative MS**: Isotope dilution internal standard for LC-MS/GC-MS with <1% expanded uncertainty. • **KIE Studies**: Concurrent kinetic isotope effect + NMR monitoring of oxygen-centered chemistry.

Molecular Formula C9H11NO3
Molecular Weight 182.19 g/mol
Cat. No. B12062607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine-17O
Molecular FormulaC9H11NO3
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i11+1
InChIKeyOUYCCCASQSFEME-VTZOERGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosine-17O: ¹⁷O-Labeled Amino Acid for Quantitative Research


L-Tyrosine-17O (CAS 104931-15-9) is an L-tyrosine derivative in which the phenolic oxygen atom has been replaced with the stable isotope oxygen-17 (¹⁷O) . With a molecular formula of C₉H₁₁N¹⁷OO₂ and a molecular weight of 182.19 g/mol, this compound is structurally and chemically indistinguishable from unlabeled L-tyrosine (CAS 60-18-4) outside of isotopic labeling contexts, yet its unique nuclear spin properties (I = 5/2) render it NMR-active [1]. L-Tyrosine-17O is primarily procured as an analytical internal standard for quantitative NMR, GC-MS, and LC-MS applications, and as a site-specific probe for investigating tyrosine side-chain environments in peptides and proteins .

¹⁷O NMR-active Spin I = 5/2 enables direct oxygen detection
Analytical internal standard For quantitative NMR, GC-MS, and LC-MS
Site-specific probe Tyrosine side-chain environment, H-bonding, protonation

Why Unlabeled Tyrosine Cannot Substitute L-Tyrosine-17O


Unlabeled L-tyrosine (¹⁶O, I = 0) lacks a nuclear spin and is NMR-silent at the oxygen site, rendering it useless for direct ¹⁷O NMR spectroscopic interrogation of tyrosine side-chain environments, hydrogen bonding, or protonation states in proteins [1]. While ¹³C- or ¹⁵N-labeled tyrosine can serve as LC-MS internal standards, they do not provide the same analytical specificity for oxygen-centered chemistry—such as phenol deprotonation tracking or oxygen-derived radical mapping—that ¹⁷O uniquely enables [2]. Conversely, ¹⁸O-labeled tyrosine, though useful for isotope ratio mass spectrometry (IRMS) in food authentication studies, is not NMR-active (I = 0) and therefore cannot substitute for ¹⁷O-labeled material in NMR-based mechanistic investigations . Generic substitution thus fails on both analytical and mechanistic grounds.

Unlabeled L-tyrosine (¹⁶O)
NMR-silent at oxygen; cannot support ¹⁷O spectroscopy or oxygen-site interrogation.
¹³C- or ¹⁵N-labeled tyrosine
LC-MS internal standard use only; lacks specificity for phenol deprotonation or radical mapping.
¹⁸O-labeled tyrosine
NMR-inactive (I = 0); limited to IRMS, cannot replace ¹⁷O for mechanistic NMR studies.

L-Tyrosine-17O: Quantitative Performance Evidence


¹⁷O NMR Activity Advantage

L-Tyrosine-17O contains the NMR-active ¹⁷O nucleus (spin I = 5/2), whereas unlabeled tyrosine contains predominantly ¹⁶O (I = 0, NMR-silent) and only 0.0375% natural abundance ¹⁷O, and ¹⁸O-labeled tyrosine contains I = 0 nuclei [1]. Commercially available L-Tyrosine-17O is supplied with a specified atom% ¹⁷O enrichment, with one vendor reporting 40% atom ¹⁷O for the phenol-17O product . This enrichment is approximately 1,000-fold higher than natural abundance, enabling direct ¹⁷O NMR detection without impractical acquisition times [2].

¹⁷O NMR activity
Reported
Target¹⁷O I = 5/2, ~40% atom enrichment
Unlabeled / ¹⁸O¹⁶O I = 0, ¹⁸O I = 0; natural ¹⁷O 0.0375%
Enables direct ¹⁷O NMR detection without impractical acquisition times
Vendor-reported enrichment; verify lot-specific atom%
NMR spectroscopy Isotope labeling Structural biology

¹⁷O Chemical Shift for Ionization State Detection

Solid-state ¹⁷O NMR studies of L-tyrosine demonstrate that the isotropic ¹⁷O chemical shift increases by approximately 60 ppm upon phenol deprotonation (ionization) [1]. This shift is 6-fold larger than the corresponding change in the isotropic ¹³C chemical shift for the Cζ nucleus of the same phenol group [2]. The magnified sensitivity of the ¹⁷O nucleus to changes in local electronic environment makes it a superior probe for detecting tyrosine side-chain protonation states in peptides and proteins compared to ¹³C-labeled alternatives.

Ionization shift sensitivity
Head-to-head
Δδ ≈ 60 ppm (¹⁷O) vs ~10 ppm (¹³C)
6-fold larger chemical shift change resolves protonation states
Solid-state NMR, 14.1–21.1 T
NMR spectroscopy Protein chemistry Ionization state analysis

¹⁷O EPR Spin-Density Mapping of Tyrosyl Radical

Selective ¹⁷O-isotope labeling at the phenol oxygen (O4′) of tyrosine has been used to map the unpaired π-electron spin-density distribution of the UV-generated neutral L-tyrosine phenoxy radical in frozen alkaline solution using EPR spectroscopy at 9 and 35 GHz [1]. The ¹⁷O hyperfine coupling provides direct information about spin density at the oxygen atom, which cannot be obtained from ²H- or ¹³C-labeling alone. The experimentally determined ¹⁷O isotropic hyperfine coupling constant for the neutral tyrosyl radical was reported as 0.26 ± 0.01 mT [2].

Tyrosyl radical mapping
Reported
¹⁷O hyperfine coupling = 0.26 ± 0.01 mT
Unique oxygen spin-density information for radical studies
EPR at 9/35 GHz, frozen alkaline solution
EPR spectroscopy Radical chemistry Tyrosyl radical

Internal Standard for Quantitative LC-MS/MS

While L-Tyrosine-17O is explicitly indicated for use as an internal standard in quantitative NMR, GC-MS, and LC-MS analyses, direct published method validation data for the ¹⁷O-labeled compound are limited . However, class-level inference from validated isotope dilution LC-MS/MS methods using isotopically labeled tyrosine analogs demonstrates that such methods achieve expanded uncertainties of approximately 0.95% within a 95% confidence level for serum tyrosine determination [1]. The principle of using an isotopically labeled analogue—which exhibits identical extraction recovery and ionization response to the analyte—is well established as the gold standard for quantitative mass spectrometry [2].

LC-MS/MS internal standard
Class-level
Class-typical expanded uncertainty ~0.95% (95% CI)
Supports high-accuracy bioanalytical method development
Direct ¹⁷O-IS validation data limited; verify in target matrix
LC-MS/MS Isotope dilution Quantitative bioanalysis

L-Tyrosine-17O: Optimal Use Cases


Solid-State ¹⁷O NMR of Tyrosine Protonation

L-Tyrosine-17O is ideally suited for solid-state NMR studies requiring precise determination of tyrosine side-chain ionization states. The 60 ppm chemical shift change upon phenol deprotonation—6-fold larger than the corresponding ¹³C shift—provides unambiguous resolution of protonated vs. deprotonated tyrosine residues in protein active sites [1]. This application leverages the unique NMR activity of ¹⁷O, which is absent in ¹⁶O (unlabeled) and ¹⁸O-labeled tyrosine [2].

EPR Mapping of Tyrosyl Radical Structure

L-Tyrosine-17O enables comprehensive mapping of unpaired electron spin density across the tyrosyl radical, a key catalytic intermediate in enzymes such as photosystem II and ribonucleotide reductase. The ¹⁷O hyperfine coupling constant (0.26 ± 0.01 mT at O4′) provides direct oxygen-site spin-density information that ²H- or ¹³C-labeling cannot supply [3]. This capability is essential for complete electronic structure characterization of biologically relevant radicals.

Internal Standard for NMR and LC-MS Bioanalysis

L-Tyrosine-17O is indicated as an internal standard for quantitative analytical methods requiring correction for sample preparation variability, matrix effects, and ionization efficiency fluctuations . Isotope dilution methods using stable isotope-labeled tyrosine analogs achieve expanded uncertainties below 1% (95% confidence level) for serum tyrosine quantification, making this compound valuable for clinical reference method development and metabolomics studies [4].

Oxygen KIE Studies of Tyrosine Enzymes

L-Tyrosine-17O can be employed in kinetic isotope effect (KIE) studies to probe rate-limiting steps in enzyme mechanisms involving tyrosine hydroxylation or phenol oxygen chemistry. The mass difference between ¹⁷O and ¹⁶O (Δm = 1) produces measurable isotope effects that provide mechanistic insight into oxygen activation and bond cleavage events [5]. ¹⁸O-tyrosine would also produce a KIE, but only ¹⁷O-labeled material additionally enables concurrent NMR monitoring of the oxygen site.

Application
Selection Property
Validation Focus
Solid-state ¹⁷O NMR protonation studies
Large ¹⁷O chemical shift dispersion
Ionization-state assignment in protein active sites
EPR tyrosyl radical mapping
Unique ¹⁷O hyperfine coupling access
Complete spin-density distribution analysis
Internal standard for NMR and LC-MS bioanalysis
Identical extraction and ionization behavior
Matrix-effect correction and research-matrix accuracy
Oxygen KIE mechanistic studies
Mass difference for KIE with concurrent NMR
Oxygen activation and bond cleavage mechanism review

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